molecular formula C13H15NO B5684725 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one

Cat. No.: B5684725
M. Wt: 201.26 g/mol
InChI Key: DQVKLTQMWVRNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one is a complex organic compound characterized by a spiro connection between a cyclopentane ring and an isoquinoline moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Spirocyclization: The cyclopentane ring can be introduced via a spirocyclization reaction, often involving a cyclization agent and specific reaction conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Utilizing its unique properties in material science and chemical engineering.

Mechanism of Action

The mechanism by which 2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one: Lacks the 2’H modification.

    Spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one: Contains a cyclohexane ring instead of cyclopentane.

Uniqueness

2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one is unique due to its specific spiro connection and the presence of the 2’H modification, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVKLTQMWVRNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.